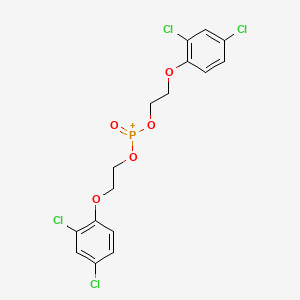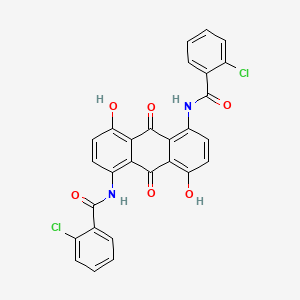
1,5-Bis(((chlorophenyl)carbonyl)amino)-4,8-dihydroxyanthraquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Bis(((chlorophenyl)carbonyl)amino)-4,8-dihydroxyanthraquinone is a complex organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by its unique structure, which includes chlorophenyl groups and hydroxyl groups attached to an anthraquinone core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(((chlorophenyl)carbonyl)amino)-4,8-dihydroxyanthraquinone typically involves multiple steps. One common method includes the following steps:
Starting Materials: The synthesis begins with anthraquinone as the core structure.
Chlorophenyl Carbonylation: Chlorophenyl groups are introduced through a carbonylation reaction using chlorophenyl isocyanate.
Hydroxylation: Hydroxyl groups are added to the 4 and 8 positions of the anthraquinone core through a hydroxylation reaction using a suitable hydroxylating agent.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in industrial synthesis include chlorophenyl isocyanate and hydroxylating agents.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Bis(((chlorophenyl)carbonyl)amino)-4,8-dihydroxyanthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: The chlorophenyl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Substituted anthraquinones
Applications De Recherche Scientifique
1,5-Bis(((chlorophenyl)carbonyl)amino)-4,8-dihydroxyanthraquinone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and pathways.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 1,5-Bis(((chlorophenyl)carbonyl)amino)-4,8-dihydroxyanthraquinone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities. The pathways involved may include oxidative stress pathways and apoptosis induction.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dihydroxyanthraquinone: Similar in structure but lacks the chlorophenyl groups.
1,5-Diaminoanthraquinone: Contains amino groups instead of chlorophenyl groups.
1,8-Dihydroxyanthraquinone: Hydroxyl groups are positioned differently.
Uniqueness
1,5-Bis(((chlorophenyl)carbonyl)amino)-4,8-dihydroxyanthraquinone is unique due to the presence of both chlorophenyl and hydroxyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
74051-92-6 |
|---|---|
Formule moléculaire |
C28H16Cl2N2O6 |
Poids moléculaire |
547.3 g/mol |
Nom IUPAC |
2-chloro-N-[5-[(2-chlorobenzoyl)amino]-4,8-dihydroxy-9,10-dioxoanthracen-1-yl]benzamide |
InChI |
InChI=1S/C28H16Cl2N2O6/c29-15-7-3-1-5-13(15)27(37)31-17-9-11-19(33)23-21(17)25(35)24-20(34)12-10-18(22(24)26(23)36)32-28(38)14-6-2-4-8-16(14)30/h1-12,33-34H,(H,31,37)(H,32,38) |
Clé InChI |
VWGZAOZHPYZNJN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)O)NC(=O)C5=CC=CC=C5Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


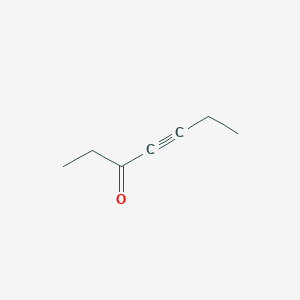
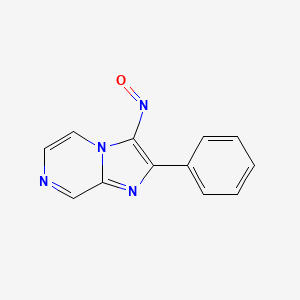

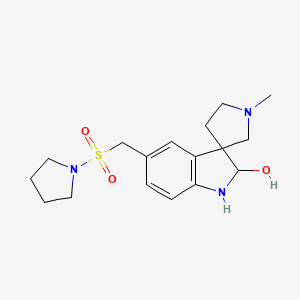
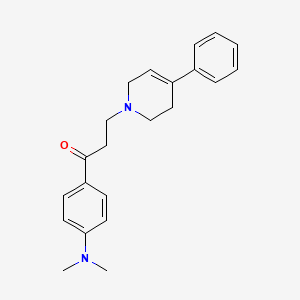
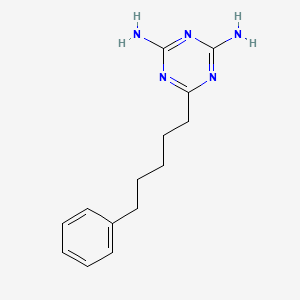
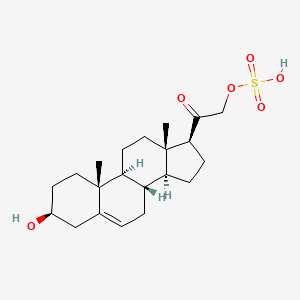
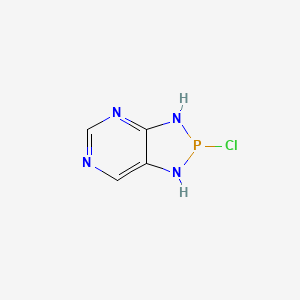
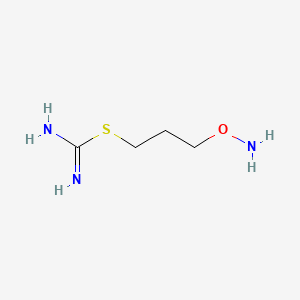
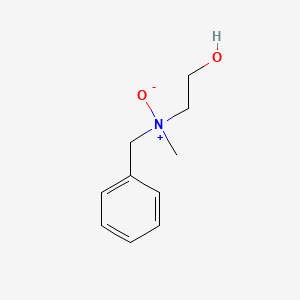
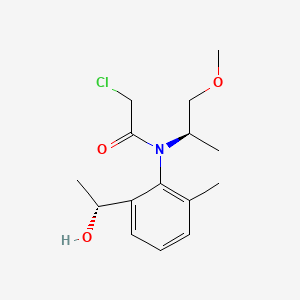
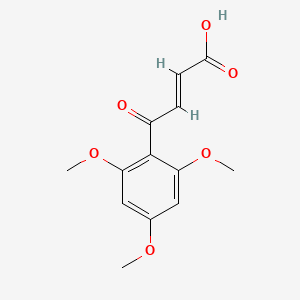
![5,10-dibenzyl-3,12-dioxa-5,10-diazatetracyclo[12.4.0.02,7.08,13]octadeca-1(18),2(7),8(13),14,16-pentaene](/img/structure/B12794648.png)
